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Compound of Interest

Compound Name: ML117

Cat. No.: B1238370

This guide provides a comprehensive comparison of the clinical trial results of TAK-117
(serabelisib), a PI3Ka inhibitor, with other approved and investigational therapies for solid
tumors, particularly those with PIK3CA mutations. Designed for researchers, scientists, and
drug development professionals, this document summarizes key efficacy and safety data,
details experimental protocols, and visualizes the relevant signaling pathway.

The PIBK/AKT/mTOR Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (NTOR)
pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation,
survival, and metabolism.[1][2] Aberrant activation of this pathway, often through mutations in
the PIK3CA gene which encodes the p110a catalytic subunit of PI3K, is a common event in

various solid tumors, making it a key target for cancer therapy.[3][1][2] TAK-117 is a selective
inhibitor of the PI3Ka isoform.
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Comparative Efficacy of PI3Ka Inhibitors

The following tables summarize the efficacy data from clinical trials of TAK-117 and its
comparators, alpelisib and taselisib, in patients with advanced solid tumors.

Table 1: Efficacy of TAK-117 (Serabelisib) in Advanced Solid Tumors

] . Key Efficacy
Trial Identifier Treatment Tumor Types ) Result
Endpoint
Phase | TAK-117 Advanced Solid Partial Response  4/61 patients
(NCT01049835) Monotherapy Tumors (PR) (6.6%)
Stable Disease 17/61 patients
(SD) =3 months (27.9%)
Advanced )
TAK-117 + ) Overall 46% (in 13
Phase Ib o Ovarian,
Sapanisertib + ) Response Rate evaluable
(NCT03154294) ) Endometrial, or )
Paclitaxel (ORR) patients)[4]

Breast Cancer

Clinical Benefit

69%][4]
Rate (CBR)

Progression-Free

] ~10 months[4]
Survival (PFS)

Table 2: Efficacy of Alpelisib in PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer
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. . Key Efficacy
Trial Identifier Treatment Tumor Types . Result
Endpoint
HR+/HER2- 11.0 months (vs.
SOLAR-1 Alpelisib + Advanced Breast ) 5.7 months with
Median PFS
(NCT02437318) Fulvestrant Cancer (PIK3CA- placebo +
mutated) fulvestrant)[5][6]
39.3 months (vs.
31.4 months with
Median Overall
) placebo +
Survival (OS)
fulvestrant)[5][6]
[7]
26.6% (vs.
12.8% with
ORR
placebo +
fulvestrant)
Table 3: Efficacy of Taselisib in PIK3CA-Mutated Solid Tumors
] . Key Efficacy
Trial Identifier Treatment Tumor Types ) Result
Endpoint
PIK3CA-mutated
Solid Tumors
NCI-MATCH Taselisib )
(excluding breast ORR 0%I[8][9]
(EAY131) Monotherapy
and squamous
lung)
6-month PFS 19.9%]8][9]
Median PFS 3.1 months[8][9]
Median OS 7.2 months|[8][9]
Comparative Safety Profile
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The safety profiles of TAK-117, alpelisib, and taselisib are summarized below, highlighting the
most common grade >3 adverse events (AES).

Table 4: Grade =3 Adverse Events of PI3Ka Inhibitors

Most Common Grade =3

Drug Trial
Adverse Events (%)
Alanine aminotransferase
(ALT) elevation, Aspartate
TAK-117 (Monotherapy) Phase | (NCT01049835) ]
aminotransferase (AST)
elevation
o Leukopenia, Non-febrile
TAK-117 (Combination) Phase Ib (NCT03154294) )
neutropenial4]
o Hyperglycemia (36.6%), Rash
Alpelisib (+ Fulvestrant) SOLAR-1 (NCT02437318) ]
(9.9%), Diarrhea (6.7%)
Fatigue, Diarrhea, Nausea,
Taselisib (Monotherapy) NCI-MATCH (EAY131) Hyperglycemia (mostly grade

1-2)[8]

Experimental Protocols

Detailed methodologies for the key clinical trials cited in this guide are provided below.

TAK-117 (Serabelisib) Phase | Monotherapy Trial
(NCT01049835)

Study Design: A first-in-human, open-label, dose-escalation study.

Patient Population: Patients with advanced solid malignancies.

Treatment: Oral TAK-117 administered once daily or on intermittent schedules (e.g., three
times a week) in 21-day cycles.

Dose Escalation: A standard 3+3 dose-escalation design was used.
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e Primary Objectives: To determine the maximum tolerated dose (MTD) and/or recommended
Phase 2 dose (RP2D), and to assess the safety and tolerability of TAK-117.

e Secondary Objectives: To evaluate the pharmacokinetic profile, pharmacodynamic effects,
and preliminary anti-tumor activity of TAK-117.

TAK-117 (Serabelisib) Phase Ib Combination Trial
(NCT03154294)

o Study Design: An open-label, cohort study with a traditional 3+3 dose escalation design.[4]

o Patient Population: Patients with advanced ovarian, endometrial, or breast cancer who were
heavily pretreated.[4]

o Treatment: TAK-117 in combination with the TORC1/2 inhibitor sapanisertib and paclitaxel.[4]

o Primary Objectives: To determine the safety, efficacy, and RP2D of the combination therapy.

[4]

Alpelisib SOLAR-1 Trial (NCT02437318)

o Study Design: A Phase lll, randomized, double-blind, placebo-controlled study.[5]

» Patient Population: Men and postmenopausal women with hormone receptor-positive (HR+),
HER2-negative advanced breast cancer with a PIK3CA mutation, who had progressed on or
after aromatase inhibitor-based therapy.[5][7]

o Treatment: Patients were randomized to receive either alpelisib (300 mg daily) plus
fulvestrant or placebo plus fulvestrant.[5]

e Primary Endpoint: Progression-free survival in the PIK3CA-mutated cohort.[6]

e Secondary Endpoints: Overall survival, overall response rate, and safety.[7]

Taselisib NCI-MATCH Trial (EAY131)

o Study Design: A single-arm, Phase Il subprotocol of the NCI-Molecular Analysis for Therapy
Choice (MATCH) trial.[8][9]
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Patient Population: Patients with advanced solid tumors (excluding breast and squamous
lung cancer) harboring an activating PIK3CA mutation.[8][9]

Treatment: Taselisib administered orally at 4 mg once daily.[8]
Primary Endpoint: Objective response rate.[8]

Secondary Endpoints: Progression-free survival, 6-month PFS, and overall survival.[8]

Standard of Care and Alternative Therapies

A brief overview of the standard of care for relevant tumor types is provided for context.

PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer: The current standard of care for
patients who have progressed on endocrine therapy is the combination of alpelisib with
fulvestrant, based on the results of the SOLAR-1 trial.[10] Other options may include
chemotherapy or other targeted agents depending on prior treatments and patient
characteristics.[10]

Advanced/Recurrent Endometrial Cancer: For patients who have progressed after platinum-
based chemotherapy, treatment options include immunotherapy (pembrolizumab or
dostarlimab) for mismatch repair-deficient (dMMR) tumors.[11][12] For mismatch repair-
proficient (b0MMR) tumors, the combination of lenvatinib and pembrolizumab is an option.[11]
[13] Single-agent chemotherapy remains a choice for some patients.[11][14]

Recurrent Ovarian Cancer: Treatment for recurrent ovarian cancer is often guided by the
platinum-free interval.[15] For platinum-sensitive recurrence, re-treatment with a platinum-
based chemotherapy doublet is common.[15] For platinum-resistant disease, single-agent
chemotherapies are typically used.[15] PARP inhibitors are an important maintenance
therapy option for eligible patients.[16]

Conclusion

TAK-117 (serabelisib) has demonstrated preliminary anti-tumor activity as a single agent and

promising efficacy in combination with other targeted agents and chemotherapy in heavily

pretreated patients with advanced solid tumors. When compared to other PI3Ka inhibitors, its

efficacy and safety profile appear to be within a similar range, though direct cross-trial
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comparisons are challenging. Alpelisib is currently the only approved PI3Ka inhibitor for a
specific solid tumor indication (PIK3CA-mutated, HR+/HER2- advanced breast cancer). The
limited activity of taselisib as a monotherapy in a broad range of PIK3CA-mutated tumors
highlights the complexity of targeting the PI3K pathway and the importance of patient selection
and combination strategies. Further clinical development of TAK-117, particularly in
combination regimens and in well-defined patient populations, is warranted to fully elucidate its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to TAK-117 (Serabelisib) in Solid
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tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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